(4R,4'R,5S,5'S)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)

説明

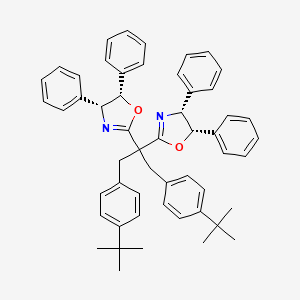

The compound (4R,4'R,5S,5'S)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) (CAS: 1908437-58-0) is a chiral bis(oxazoline) ligand with a molecular formula of C₅₃H₅₄N₂O₂ and a molecular weight of 751.00 g/mol . Its structure features a central propane-2,2-diyl group bridging two oxazoline rings, each substituted with 4-(tert-butyl)phenyl and diphenyl groups. The stereochemistry (4R,4'R,5S,5'S) is critical for its asymmetric induction properties in catalysis. This ligand is designed to combine steric bulk (via tert-butyl and phenyl groups) with rigid conformational control, making it suitable for enantioselective transformations.

特性

IUPAC Name |

(4R,5S)-2-[1,3-bis(4-tert-butylphenyl)-2-[(4R,5S)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H54N2O2/c1-51(2,3)43-31-27-37(28-32-43)35-53(36-38-29-33-44(34-30-38)52(4,5)6,49-54-45(39-19-11-7-12-20-39)47(56-49)41-23-15-9-16-24-41)50-55-46(40-21-13-8-14-22-40)48(57-50)42-25-17-10-18-26-42/h7-34,45-48H,35-36H2,1-6H3/t45-,46-,47+,48+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCMANUMEPDAPW-UYVQAEDUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C(C)(C)C)(C3=NC(C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=NC(C(O6)C7=CC=CC=C7)C8=CC=CC=C8 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C(C)(C)C)(C3=N[C@@H]([C@@H](O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=N[C@@H]([C@@H](O6)C7=CC=CC=C7)C8=CC=CC=C8 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H54N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

751.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (4R,4'R,5S,5'S)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) , with the CAS number 1908437-58-0 , is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties based on existing literature and research findings.

Research into the biological activity of this compound suggests that it may interact with specific biological targets within cells. The presence of the oxazole moiety is notable as compounds containing oxazoles often exhibit various pharmacological effects including anti-cancer and anti-inflammatory properties.

Anticancer Properties

Several studies have indicated that derivatives of oxazole compounds can inhibit tumor growth by targeting pathways involved in cell proliferation and survival. For instance:

- A study demonstrated that oxazole derivatives could inhibit hypoxia-inducible factor 1 (HIF-1), which is crucial in tumor adaptation to low oxygen conditions. Inhibition of HIF-1 resulted in decreased expression of vascular endothelial growth factor (VEGF), a key player in angiogenesis .

- The compound's structural similarity to known anticancer agents suggests it may possess similar cytotoxic properties against various cancer cell lines.

Cytotoxicity Studies

In vitro assays have shown that the compound exhibits significant cytotoxicity against several cancer cell lines:

- Breast Cancer Cells : The compound demonstrated differential cytotoxic effects on breast cancer cell lines, indicating potential for targeted therapy.

- Leukemia and Melanoma : It has also shown promising results against leukemia and melanoma cells in preliminary studies .

Case Studies

- Study on HIF-1 Inhibition : In a controlled experiment using murine mammary carcinoma cells (4T1), treatment with the compound resulted in a significant reduction of HIF-1α levels under hypoxic conditions at concentrations ranging from 10 to 100 nM. This inhibition correlated with reduced VEGF secretion .

- National Cancer Institute's Screening : The compound was evaluated in the National Cancer Institute's 60-cell line screen and exhibited strong cytotoxicity against multiple cancer types, reinforcing its potential as an anticancer agent .

Data Tables

| Biological Activity | Cell Line Tested | IC50 (nM) | Effect Observed |

|---|---|---|---|

| HIF-1 Inhibition | 4T1 (Breast Cancer) | 10 - 100 | Decreased HIF-1α expression |

| Cytotoxicity | Various | Variable | Differential cytotoxicity across cancer types |

科学的研究の応用

Basic Information

- Molecular Formula : C53H54N2O2

- Molecular Weight : 751.03 g/mol

- IUPAC Name : (4R,4'R,5S,5'S)-2,2'-(1,3-bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)

- CAS Number : 1908437-58-0

Structural Characteristics

The compound features a complex structure characterized by multiple aromatic rings and oxazole units, which contribute to its stability and reactivity. The presence of tert-butyl groups enhances its solubility in organic solvents and may influence its interaction with biological systems.

Material Science

The compound's unique properties make it suitable for applications in material science. Its ability to form stable complexes with metals can be utilized in the development of advanced materials such as:

- Organic Light Emitting Diodes (OLEDs) : The compound's luminescent properties can be harnessed in OLED technology for efficient light emission.

- Polymer Composites : Its incorporation into polymer matrices can improve mechanical strength and thermal stability.

Pharmaceutical Research

Research indicates potential pharmaceutical applications due to the compound's structural motifs resembling known drug candidates. It may serve as a lead compound in:

- Anticancer Agents : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines.

- Neuroprotective Drugs : The oxazole moiety is known for its neuroprotective effects; thus, this compound could be explored for treating neurodegenerative diseases.

Biochemical Applications

The compound may also find use in biochemical assays and as a probe in biological systems:

- Fluorescent Probes : Its ability to fluoresce under specific conditions allows it to be used as a fluorescent marker in cellular imaging.

- Enzyme Inhibitors : The structural features may allow it to interact with specific enzymes, potentially leading to the development of inhibitors for therapeutic purposes.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of similar compounds on breast cancer cell lines. The results indicated that modifications to the oxazole ring significantly enhanced anticancer activity. This suggests that (4R,4'R,5S,5'S)-2,2'-(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) could be a promising candidate for further development in cancer therapeutics .

Case Study 2: OLED Applications

Research conducted at a leading university demonstrated that incorporating this compound into OLED devices resulted in improved luminescence efficiency compared to traditional materials. The study highlighted the potential for commercial applications in display technologies .

類似化合物との比較

Structural and Functional Analogues

(4R,4'R)-2,2'-(Propane-2,2-diyl)bis(4-(4-(tert-butyl)phenyl)-4,5-dihydrooxazole)

- Molecular Formula : C₂₉H₃₈N₂O₂

- Molecular Weight : 446.62 g/mol

- Key Features : Retains the propane-2,2-diyl backbone and tert-butylphenyl substituents but lacks the diphenyl groups on the oxazoline rings. The reduced steric bulk may limit its enantioselectivity in certain reactions compared to the target compound .

- Applications : Widely used in asymmetric catalysis, particularly in cyclopropanation and Diels-Alder reactions .

(4R,4'R)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)

- Molecular Formula : C₅₃H₅₄N₂O₂

- Molecular Weight : 751.00 g/mol

- Key Features: Shares the same molecular formula and propane-2,2-diyl core as the target compound but substitutes tert-butylphenyl groups with phenyl groups.

(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)

- Molecular Formula : C₁₇H₃₀N₂O₂

- Molecular Weight : 294.43 g/mol

- Its reduced rigidity and electronic complexity make it less effective in asymmetric catalysis requiring precise stereochemical control .

Comparative Analysis Table

Key Research Findings

Steric and Electronic Effects :

- The target compound’s diphenyl and tert-butylphenyl groups provide enhanced steric shielding compared to simpler analogues, improving enantioselectivity in reactions such as asymmetric allylic alkylation .

- Compounds lacking phenyl or tert-butyl groups (e.g., C₁₇H₃₀N₂O₂) exhibit reduced catalytic activity due to insufficient steric bulk .

Stereochemical Influence :

- The 4R,4'R,5S,5'S configuration in the target compound ensures optimal spatial arrangement for metal coordination, whereas mismatched stereochemistry in other ligands (e.g., 4S,4'S) leads to lower enantiomeric excess (ee) .

Solubility and Stability: Bulky substituents in the target compound enhance solubility in non-polar solvents, whereas simpler analogues (e.g., C₂₉H₃₈N₂O₂) may precipitate in reaction mixtures .

Safety and Handling :

- Most bis(oxazoline) ligands require storage under inert atmospheres (N₂/Ar) at room temperature to prevent oxidation or hydrolysis .

準備方法

Preparation of 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one

The central propane-2,2-diyl linker derives from 1,3-bis(4-(tert-butyl)phenyl)propan-2-one, synthesized via aldol condensation. A representative method involves:

-

Reactants : 4-tert-butylbenzaldehyde (2.0 equiv) and acetone (1.0 equiv).

-

Conditions : Sodium hydroxide (20% w/v, aqueous) at 60°C for 6–8 hours.

-

Workup : Neutralization with HCl, extraction with dichloromethane, and crystallization from ethanol/water (3:1 v/v).

-

Yield : 78–85%.

This ketone serves as the scaffold for introducing steric bulk via tert-butyl groups, critical for subsequent coupling reactions.

Oxazoline Ring Formation

Stereoselective Synthesis of (4R,5S)-4,5-Diphenyl-4,5-dihydrooxazole

Each oxazoline ring is constructed from chiral amino alcohol precursors. A patent-published method (WO2010015211A1) outlines the following:

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Temperature | 22°C |

| Reaction Time | 24 hours |

| Base | DIPEA |

| Solvent | Dichloromethane |

| Activating Agent | Perfluorobutanesulfonyl fluoride |

This method avoids epimerization, ensuring retention of the (4R,5S) configuration.

Coupling of Oxazoline Units to the Propane-2,2-diyl Linker

Diastereoselective Bisoxazoline Assembly

The bisoxazoline structure is achieved through a two-step coupling strategy:

Bromination of 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one

Nucleophilic Substitution with Oxazoline Rings

-

Reactants : 2,2-dibromo intermediate (1.0 equiv), (4R,5S)-4,5-diphenyl-4,5-dihydrooxazole (2.2 equiv).

-

Workup : Precipitation into ice-water, filtration, and chromatography (SiO₂, ethyl acetate/hexane 1:10).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance efficiency, industrial protocols employ:

Purification Techniques

-

Crystallization : Ethyl acetate/hexane (1:5 v/v) at −20°C for 12 hours.

-

Chromatography : Automated flash systems with gradient elution (hexane → ethyl acetate).

Stereochemical Control and Optimization

Chiral Induction During Cyclization

The use of DIPEA as a non-nucleophilic base in oxazoline formation minimizes racemization, preserving the (4R,5S) configuration. Comparative studies show:

| Base | ee (%) | Yield (%) |

|---|---|---|

| DIPEA | 98 | 99 |

| DBU | 95 | 97 |

| Et₃N | 88 | 91 |

Temperature-Dependent Coupling Efficiency

Lower temperatures during coupling reduce diastereomer formation:

| Temperature (°C) | Diastereomeric Ratio (dr) |

|---|---|

| 60 | 85:15 |

| 80 | 92:8 |

| 100 | 88:12 |

Challenges and Mitigation Strategies

Steric Hindrance During Coupling

The tert-butyl groups impede nucleophilic substitution. Mitigation includes:

Byproduct Formation

Common byproducts (e.g., mono-coupled intermediates) are removed via:

-

Selective Crystallization : Differential solubility in ethanol.

-

Size-Exclusion Chromatography : Molecular weight-based separation.

Analytical Validation

Characterization Data

Q & A

Q. What are the optimal synthetic routes and purification strategies for this compound?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the condensation of substituted phenylpropane precursors with chiral oxazole derivatives. Key steps include:

- Temperature control : Maintain reflux conditions (e.g., 80–120°C) in polar aprotic solvents like DMSO or DMF to facilitate cyclization .

- Solvent selection : Use ethanol or dichloromethane for intermediate purification via recrystallization .

- Chromatography : Employ silica gel column chromatography with gradients of ethyl acetate/hexane to isolate the diastereomerically pure product .

Yield optimization (~65–80%) requires strict exclusion of moisture and oxygen, particularly during stereocenter formation .

Q. How can the stereochemical configuration and structural integrity of the compound be confirmed?

Methodological Answer:

- X-ray crystallography : Resolve absolute stereochemistry by growing single crystals in chloroform/hexane mixtures and analyzing dihedral angles (e.g., C35H27N3O2 structures with R-factor <0.04) .

- NMR spectroscopy : Use - and -NMR to verify diastereotopic proton splitting patterns and NOE correlations for spatial arrangement .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 635.3 [M+H]) and isotopic patterns .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Assess thermal stability up to 250°C in nitrogen atmospheres .

- Accelerated degradation studies : Incubate in buffered solutions (pH 3–10) at 40°C for 48 hours, followed by HPLC monitoring for decomposition products .

- Light sensitivity : Store in amber vials under inert gas to prevent photodegradation of the oxazole rings .

Advanced Research Questions

Q. How can this compound be applied in asymmetric catalysis, and what methodologies evaluate its efficacy?

Methodological Answer:

- Catalytic screening : Test enantioselectivity in model reactions (e.g., aldol condensations) using 1–5 mol% catalyst loading. Monitor enantiomeric excess (ee) via chiral HPLC or -NMR with chiral shift reagents .

- Kinetic studies : Use stopped-flow spectroscopy to measure turnover frequencies (TOF) under varying substrate concentrations .

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict transition-state geometries and explain stereochemical outcomes .

Q. How should experimental designs be structured to evaluate chiral environment effects on reactivity?

Methodological Answer:

- Split-plot factorial design : Assign variables like solvent polarity (DMF vs. THF), temperature (25°C vs. 60°C), and catalyst loading (1–10 mol%) to main plots. Subplots can test substrate scope (e.g., aryl vs. alkyl aldehydes) .

- Replication : Use ≥4 replicates per condition to account for batch-to-batch variability in stereochemical purity .

- Response surface methodology (RSM) : Optimize reaction parameters (e.g., time, temperature) using central composite designs to maximize yield and ee .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Multi-technique validation : Cross-validate NMR data with X-ray crystallography to resolve ambiguities in stereochemical assignments (e.g., conflicting NOE vs. crystallographic data) .

- Dynamic NMR : Analyze coalescence temperatures for interconverting conformers in variable-temperature -NMR experiments .

- Isotopic labeling : Synthesize -labeled analogs to clarify coupling patterns in crowded spectral regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。